3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid
Description
3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid (CAS: 298187-97-0) is a sulfonamide-functionalized indole derivative characterized by a 4-methylphenylsulfonyl group attached to the indole nitrogen and an acrylic acid moiety at the 3-position of the indole ring. Its molecular formula is C₁₉H₁₇NO₄S (calculated molecular weight: 371.41 g/mol), with key features including:
- Sulfonyl group: Enhances metabolic stability and modulates electronic properties.
- Acrylic acid moiety: Contributes to hydrogen-bonding capacity and solubility in polar solvents.
- Indole core: A privileged scaffold in medicinal chemistry, often associated with bioactivity.
The compound is synthesized via sulfonylation of the indole nitrogen followed by Knoevenagel condensation to introduce the acrylic acid group . Suppliers such as BuGuCh & Partners list it as a commercially available research chemical .
Properties
IUPAC Name |
(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGITWGUHKORS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosyl Protection of Indole
Indole derivatives are sulfonylated using tosyl chloride in the presence of a base such as pyridine or triethylamine. For example, 1H-indole reacts with tosyl chloride in dichloromethane at 0–25°C to yield 1-tosylindole in 85–92% yield. The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic sulfur of tosyl chloride, followed by deprotonation. Critical parameters include:
- Stoichiometry : A 1.1–1.2 molar equivalent of tosyl chloride ensures complete conversion.
- Temperature : Reactions conducted below 30°C minimize side products like disulfonylation or ring sulfonation.
- Workup : Sequential washes with dilute HCl and sodium bicarbonate remove excess reagents and byproducts.
Regioselective Functionalization
The 3-position of 1-tosylindole is activated for electrophilic substitution. Bromination or formylation at this position is often employed to introduce handles for further coupling. For instance, Vilsmeier-Haack formylation using POCl₃ and DMF provides 3-formyl-1-tosylindole, a precursor for acrylate formation.
One-Pot Sulfonylation-Acrylation Strategies
Recent advances enable tandem sulfonylation and acrylation in a single reactor, reducing purification steps. A Rh(III)-catalyzed decarboxylative coupling approach has been explored for similar systems:
- Reacting 1H-indole with acrylic acid and 4-methylbenzenesulfonyl chloride under RhCp*Cl₂ catalysis.
- Employing AgOAc as an oxidant in hexafluoroisopropanol (HFIP) at 60°C.
Optimized Conditions :
This method leverages transition-metal catalysis to concurrently install the sulfonyl and acrylate groups, though substrate scope limitations exist for electron-deficient indoles.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1). Purity is assessed by HPLC, with characteristic NMR signals including:
- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.21 (m, 8H, aromatic), 2.41 (s, 3H, CH₃).
- IR : 1705 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 70–75% | >98% | High | Moderate |
| Wittig | 65–70% | 97% | Moderate | High |
| Rh-Catalyzed Coupling | 60–68% | 95% | Low | High |
The Knoevenagel method remains the most industrially viable due to its scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole-based acrylic acids and found that modifications at the sulfonyl group enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Indole derivatives have been recognized for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
Case Study:
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro, indicating a pathway for therapeutic development targeting inflammatory disorders .
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of sulfonyl groups can enhance the thermal stability and solubility of the resulting polymers.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Solubility in DMSO |
|---|---|---|---|
| Poly(this compound) | 300 | 50 | High |
| Conventional Acrylic Polymer | 250 | 30 | Moderate |
Potential Applications in Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles or nanoparticles suitable for drug delivery applications. These systems can enhance the bioavailability of poorly soluble drugs.
Case Study:
A study published in International Journal of Pharmaceutics reported that nanoparticles formed from similar indole derivatives improved the solubility and release profiles of hydrophobic drugs, demonstrating their potential in targeted therapy .
Mechanism of Action
The mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the acrylic acid moiety can participate in additional interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues with Indole-Acrylic Acid Backbone
Notes:
Key Observations :
- Substituents on the indole ring (e.g., 6-methyl in ) influence electronic properties and steric interactions, affecting binding to biological targets.
Sulfonamide-Functionalized Indole Derivatives
Key Observations :
- Fluorination (as in 3f) enhances antiproliferative potency, likely due to increased electronegativity and metabolic stability .
Ester and Amide Derivatives
Key Observations :
- Esterification (e.g., ) reduces acidity and may enhance oral bioavailability compared to carboxylic acids.
- Halogenated substituents (e.g., Cl, CF₃ in ) are common in drug design for tuning lipophilicity and target affinity.
Pharmacologically Active Indole Derivatives
Key Observations :
Biological Activity
3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid (CAS No. 298187-97-0) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound exhibits significant interactions with biological targets, notably β-catenin, which plays a crucial role in the Wnt signaling pathway.
- Molecular Formula : C18H15NO4S
- Molecular Weight : 341.381 g/mol
- Solubility : Soluble in DMSO
The primary mechanism of action for this compound involves its direct interaction with β-catenin. This interaction inhibits the Wnt signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.
Biochemical Pathways
The compound's inhibition of β-catenin results in:
- Reduced transcriptional activity associated with oncogenesis.
- Suppression of tumor growth in xenograft models.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown varying IC50 values against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
These results suggest that the compound is particularly effective against cervical and breast cancer cells, with some derivatives exhibiting even lower IC50 values.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL depending on the strain.
Study on Antimicrobial and Anticancer Activities
A recent study assessed the biological activities of related indole derivatives, noting that compounds similar to this compound showed promising results in inhibiting bacterial growth and cancer cell proliferation. The study highlighted that certain derivatives had IC50 values below 10 µg/mL against cancer cell lines, indicating a strong potential for therapeutic applications .
In Vivo Efficacy
In animal models, daily intraperitoneal administration of the compound significantly suppressed tumor growth in xenograft models derived from HCT116 and HT115 cell lines. This suggests that the compound not only works effectively in vitro but also holds promise for practical therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylic acid?
- Methodological Answer : The synthesis typically involves:
- Friedel-Crafts acylation for introducing substituents to the indole core (e.g., using AlCl₃ as a catalyst) .
- Sulfonylation of the indole nitrogen with 4-methylbenzenesulfonyl chloride under basic conditions.
- Condensation reactions (e.g., with acrolein derivatives) in acetonitrile using POCl₃ to form the acrylic acid moiety .
- Purification via recrystallization (e.g., chloroform solvent) and characterization by melting point analysis .
Q. What characterization techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole aromatic protons, sulfonyl methyl group) and carbon backbone .
- X-ray crystallography : Resolves molecular conformation and packing; requires single crystals grown via slow evaporation (e.g., in chloroform) .
- Melting point analysis : Validates purity (e.g., 136–138°C range) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation) .
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : Keep in dry, airtight containers away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ for cyclization steps) or phase-transfer catalysts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Temperature control : Gradual heating (e.g., 60–80°C) avoids side reactions during sulfonylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals .
- X-ray validation : Compare experimental crystallographic data with computed DFT models .
- Isotopic labeling : Introduce deuterated analogs to clarify splitting patterns in crowded regions .
- Literature benchmarking : Cross-reference with reported indole-sulfonyl derivatives (e.g., CAS 60521-26-8 analogs) .
Q. What role does the sulfonyl group play in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying sulfonyl substituents (e.g., electron-withdrawing/-donating groups) .
- Enzymatic assays : Test inhibition of target proteins (e.g., tyrosine kinases) using fluorescence-based assays .
- Molecular docking : Model interactions between the sulfonyl group and binding pockets (e.g., hydrophobic/π-π interactions) .
Q. How can crystallographic studies elucidate conformational stability?
- Methodological Answer :
- Single-crystal growth : Optimize solvent mixtures (e.g., chloroform/methanol) for diffraction-quality crystals .
- SHELX refinement : Analyze bond lengths/angles (e.g., C-S bond in sulfonyl group: ~1.76 Å) and torsional angles to assess planarity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, C-H···π contacts) influencing packing .
Q. How to design stability studies under varying environmental conditions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline buffers, and elevated temperatures (40–60°C) .
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products .
- Kinetic modeling : Calculate shelf life via Arrhenius plots under accelerated conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
